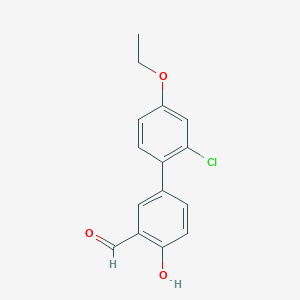
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% (2F6TFPP) is a phenolic compound with a wide range of applications in organic synthesis, pharmaceuticals, and chemical research. It is a white crystalline solid with a melting point of 155-158 °C. 2F6TFPP is highly soluble in methanol, ethanol, and chloroform, making it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and chemical research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of novel molecular compounds, such as polymers and dendrimers.
Mécanisme D'action
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% is a phenolic compound, and as such, acts as a nucleophile in organic reactions. The compound is able to react with a variety of electrophiles, including alkenes and aldehydes, to form new compounds. In addition, 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% can act as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has not been found to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. The compound is highly soluble in methanol, ethanol, and chloroform, making it an ideal choice for a variety of reactions. In addition, the compound is relatively stable and has a low melting point, making it easier to handle and store. However, the compound is not very reactive, so it may not be suitable for some laboratory experiments.
Orientations Futures
The potential applications of 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% are still being explored. One potential future direction is the use of the compound in the synthesis of novel pharmaceuticals. In addition, the compound could be used in the synthesis of new dyes and fragrances. Finally, the compound could be used in the development of new polymers and dendrimers.
Méthodes De Synthèse
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with p-toluenesulfonic acid in acetic acid. This yields an intermediate product, 4-trifluoromethoxybenzyl alcohol, which is then reacted with formic acid and p-toluenesulfonic acid in acetic acid to yield 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIMFPEVLSNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685338 |
Source


|
| Record name | 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1191039-22-1 |
Source


|
| Record name | 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)
